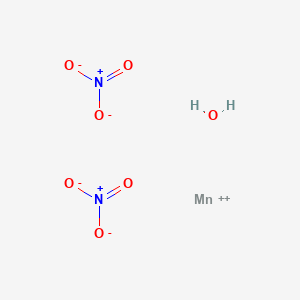

Manganese(II) nitrate hydrate

Description

Properties

IUPAC Name |

manganese(2+);dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTFASPVVFSRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583433 | |

| Record name | Manganese(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15710-66-4 | |

| Record name | Manganese(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese dinitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Manganese(II) Nitrate Hydrate: Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of manganese(II) nitrate (B79036) hydrate (B1144303), a versatile inorganic compound with significant applications in various scientific and industrial fields. This document details its chemical formula, structure, physicochemical properties, and experimental protocols for its synthesis and analysis.

Chemical Formula and Structure

Manganese(II) nitrate is an inorganic compound with the chemical formula Mn(NO₃)₂. It most commonly exists in its hydrated forms, which are nitrate salts containing varying amounts of water. The general formula for manganese(II) nitrate hydrate is Mn(NO₃)₂·(H₂O)n .[1] The most common hydrated derivatives are the tetrahydrate, Mn(NO₃)₂·4H₂O, and the hexahydrate, Mn(NO₃)₂·6H₂O.[1][2] Anhydrous and monohydrate forms are also known.[1]

Structurally, manganese(II) compounds, particularly with oxygen-containing ligands, typically exhibit an octahedral geometry. In the solid state, the tetrahydrate form features a manganese atom coordinated with four water molecules (aquo ligands) and two mutually cis, unidentate nitrate ligands.[1] The hexahydrate consists of the octahedral hexaaquomanganese(II) cation, [Mn(H₂O)₆]²⁺, and two nitrate anions.[1]

Physicochemical Properties

Manganese(II) nitrate and its hydrates are typically pale pink to red crystalline solids.[1][3] They are highly soluble in water and hygroscopic, meaning they readily absorb moisture from the air.[3] Due to its oxidizing properties, manganese(II) nitrate can react vigorously with organic materials.[4]

Quantitative Data

The following tables summarize the key physicochemical properties of anhydrous manganese(II) nitrate and its common hydrates.

Table 1: General Properties of Manganese(II) Nitrate and its Hydrates

| Property | Anhydrous (Mn(NO₃)₂) | Tetrahydrate (Mn(NO₃)₂·4H₂O) | Hexahydrate (Mn(NO₃)₂·6H₂O) |

| Molecular Weight | 178.95 g/mol [1] | 251.01 g/mol [5][6] | 287.04 g/mol [7] |

| Appearance | White powder[1] | Pink to red crystalline solid[3] | Light crimson crystals to liquid[8] |

| CAS Number | 10377-66-9[1] | 20694-39-7[1][6] | 17141-63-8[1] |

Table 2: Physical and Chemical Properties

| Property | Anhydrous (Mn(NO₃)₂) | Tetrahydrate (Mn(NO₃)₂·4H₂O) | Hexahydrate (Mn(NO₃)₂·6H₂O) |

| Melting Point | 37 °C[1] | 37.1 °C[5] | 25.8 °C[8] |

| Boiling Point | 100 °C (decomposes)[1] | 83 °C at 760 mmHg[9] | 129.5 °C (decomposes)[8] |

| Density | 1.536 g/cm³[1] | 2.13 g/cm³[9] | Not specified |

| Solubility in Water | 118 g/100 mL at 10 °C[1] | Soluble[3][9] | Soluble[4] |

Experimental Protocols

Laboratory Synthesis

A common laboratory method for the preparation of manganese(II) nitrate involves the reaction of manganese carbonate or manganese(II) oxide with nitric acid.[2]

Materials:

-

Manganese(II) carbonate (MnCO₃) or Manganese(II) oxide (MnO)

-

Dilute nitric acid (HNO₃)

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate

-

Filtration apparatus

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of manganese(II) carbonate or manganese(II) oxide to a beaker containing dilute nitric acid. The reaction should be performed cautiously as it can be exothermic and may produce gas (CO₂ in the case of the carbonate).

-

Stir the mixture gently until the solid reactant has completely dissolved, indicating the formation of aqueous manganese(II) nitrate. The reaction for manganese carbonate is as follows: MnCO₃(s) + 2HNO₃(aq) → Mn(NO₃)₂(aq) + H₂O(l) + CO₂(g)

-

If the resulting solution is cloudy, filter it to remove any insoluble impurities.

-

Gently heat the clear solution to evaporate the water and concentrate the manganese(II) nitrate.

-

Allow the concentrated solution to cool slowly at room temperature. Crystals of this compound will form.

-

Collect the crystals by filtration and dry them in a desiccator.

Analytical Methods

The determination of manganese content in this compound or other samples can be performed using several established analytical techniques.

-

Atomic Absorption Spectroscopy (AAS): This is a common and sensitive method for quantifying manganese. The sample is atomized in a flame or graphite (B72142) furnace, and the absorption of light at a characteristic wavelength (279.5 nm for manganese) is measured.[10]

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): ICP-AES is a powerful technique for multi-element analysis, including manganese. The sample is introduced into an argon plasma, which excites the manganese atoms. The intensity of the emitted light at specific wavelengths is proportional to the manganese concentration.[10]

-

Neutron Activation Analysis (NAA): NAA is a highly sensitive and non-destructive technique for determining the elemental composition of a sample. The sample is irradiated with neutrons, and the resulting gamma rays emitted from the activated manganese are measured.[10]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a stepwise process that ultimately yields various manganese oxides. This pathway is of significant interest for the synthesis of manganese oxide nanomaterials.[11] The decomposition of the hexahydrate, for instance, involves dehydration followed by the decomposition of the anhydrous nitrate.

Caption: Thermal decomposition pathway of Manganese(II) nitrate hexahydrate.

Applications

This compound serves as a precursor in the synthesis of various manganese compounds, particularly manganese oxides, which have applications in:

-

Battery Technology: As a precursor for manganese dioxide (MnO₂), a common cathode material in primary alkaline batteries.[12]

-

Catalysis: Used in the preparation of manganese-based catalysts for various chemical reactions.

-

Ceramics: Employed as a porcelain colorant.

-

Fertilizers: A source of the essential micronutrient manganese for plants.[2]

References

- 1. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. CAS 20694-39-7: Manganese(II) nitrate tetrahydrate [cymitquimica.com]

- 4. americanelements.com [americanelements.com]

- 5. Manganese nitrate tetrahydrate | H8MnN2O10 | CID 182616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 硝酸锰 四水合物 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. Manganese(II) nitrate hexahydrate JIS special grade, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 9. echemi.com [echemi.com]

- 10. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 硝酸锰(II) 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Physical and Chemical Properties of Manganese(II) Nitrate Hydrate

Introduction: Manganese(II) nitrate (B79036) hydrate (B1144303), with the general formula Mn(NO₃)₂·xH₂O, is an inorganic salt that serves as a critical precursor and reagent in numerous scientific and industrial applications. The most common form is the tetrahydrate, Mn(NO₃)₂·4H₂O, a pale pink crystalline solid.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties is essential for its effective use in synthesizing manganese-based materials for batteries and supercapacitors, developing novel catalysts, and its application in ceramics and agriculture.[3][4] This guide provides an in-depth overview of its key properties, reactivity, and relevant experimental methodologies.

Physical Properties

Manganese(II) nitrate hydrate is typically a pink or light red, odorless, crystalline solid that is hygroscopic in nature.[1][5][6][7] The anhydrous form of the salt is a white powder.[1][2] It is highly soluble in water and also soluble in ethanol.[1][8][9][10] The degree of hydration significantly influences its physical properties, particularly its melting point, which involves the release of water of crystallization.[5]

Table 1: Quantitative Physical Properties of Manganese(II) Nitrate and its Hydrates

| Property | Value | Form | Citations |

| Chemical Formula | Mn(NO₃)₂ | Anhydrous | [2] |

| Mn(NO₃)₂ · 4H₂O | Tetrahydrate | [1][2] | |

| Mn(NO₃)₂ · 6H₂O | Hexahydrate | [2] | |

| CAS Number | 10377-66-9 | Anhydrous | [2] |

| 20694-39-7 | Tetrahydrate | [2] | |

| 15710-66-4 | Hydrate (unspecified) | [5][6][11][12] | |

| Molar Mass | 178.95 g/mol | Anhydrous | [2][6] |

| 251.01 g/mol | Tetrahydrate | ||

| Appearance | White powder | Anhydrous | [1][2] |

| Pink / light red crystals | Hydrate/Tetrahydrate | [1][5][7] | |

| Melting Point | 26 °C | Hydrate (release of water) | [5][6][13] |

| 37 °C | Tetrahydrate | [2] | |

| Boiling Point | 100 °C (decomposes) | Hydrate | [2] |

| Density | 1.536 g/cm³ | Anhydrous | [2] |

| 2.13 g/cm³ (at 20 °C) | Tetrahydrate | ||

| Bulk Density | 750 - 950 kg/m ³ | Tetrahydrate | |

| Water Solubility | 118 g/100 mL (at 10 °C) | Anhydrous | [2][14] |

| 1610 g/L (at 20 °C) | Hydrate | [5] | |

| 3800 g/L | Tetrahydrate | ||

| pH | 3 - 6 (50 g/L solution at 20 °C) | Hydrate | [5] |

| 2.8 - 3.6 (5% solution) | Tetrahydrate |

Chemical Properties and Reactivity

This compound is a reactive substance, primarily due to the nitrate ions, which make it a strong oxidizing agent.[1][5][8] It may intensify fires, especially when in contact with combustible materials.[12][15][16] The material is stable under normal ambient conditions but is hygroscopic and should be stored in a dry, tightly closed container away from heat.[5][11]

Key Chemical Characteristics:

-

Stability: Stable under recommended storage conditions.[5]

-

Reactivity: It is an oxidizer and can react violently with combustible materials, organic substances, reducing agents, and strong acids or alkalis.[5]

-

Incompatibilities: Keep away from clothing, heat, sparks, and open flames.[5][15]

Thermal Decomposition

The thermal decomposition of this compound is a multi-stage process that is crucial for its primary application as a precursor to various manganese oxides.[17][18] The process begins with dehydration, followed by the decomposition of the anhydrous nitrate into a series of oxides at progressively higher temperatures. The exact temperatures can vary based on the atmosphere (e.g., wet vs. dry).[17]

The general decomposition pathway is as follows:

-

Dehydration: Around 100-110 °C, the hydrate loses water molecules to form lower hydrates, such as the monohydrate.[2][17]

-

Formation of Manganese Dioxide (MnO₂): Between 200 °C and 300 °C, the remaining water is lost along with nitrogen dioxide (NO₂) to form manganese dioxide.[17]

-

Formation of Dimanganese Trioxide (Mn₂O₃): Upon further heating to between 500 °C and 550 °C, MnO₂ loses oxygen to form Mn₂O₃.[17][18]

-

Formation of Trimanganese Tetroxide (Mn₃O₄): At temperatures of 800 °C to 1000 °C, further oxygen is lost, resulting in the formation of the most stable oxide, Mn₃O₄.[17][18]

Synthesis

Manganese(II) nitrate can be prepared through the reaction of manganese dioxide (MnO₂) with nitrogen dioxide (NO₂).[2] This redox reaction involves the reduction of manganese from a +4 to a +2 oxidation state.

Experimental Protocols

Characterization of Thermal Decomposition

The thermal decomposition of this compound is typically investigated using thermal analysis techniques.

Objective: To determine the temperature ranges of decomposition stages and characterize intermediate products.

Methodology:

-

Instrumentation: A simultaneous Thermal Analyzer (STA) capable of performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) is used.[17][19] An Evolved Gas Analyzer (EGA), such as a mass spectrometer, can be coupled to identify gaseous byproducts.[17]

-

Sample Preparation: A small, accurately weighed sample (e.g., 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1100 °C).

-

The experiment is run under a controlled atmosphere of inert gas (e.g., nitrogen) or an oxidative gas (e.g., air or oxygen) at a constant flow rate.[17]

-

-

Data Acquisition:

-

Analysis of Intermediates: To identify the solid-state products at different stages, the heating process can be stopped at desired temperatures, and the residue can be analyzed using techniques like X-ray Diffraction (XRD) and Infrared Spectroscopy (IR).[17]

Determination of Aqueous Solubility

The high solubility of this compound can be quantified using standard laboratory methods.

Objective: To determine the solubility of the salt in water at a specific temperature.

Methodology (Isothermal Equilibrium Method):

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed beaker connected to a water bath).

-

Equilibration: Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached and the solution is saturated.

-

Sample Collection: Cease stirring and allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant liquid using a pre-heated pipette to prevent crystallization upon cooling.

-

Quantification:

-

Gravimetric Method: Weigh the collected aliquot, then evaporate the water in an oven at a suitable temperature (e.g., 80-90 °C) until a constant weight of the dry salt is achieved. The mass of the dissolved salt can then be determined.

-

Titration Method: The concentration of Mn²⁺ ions in the aliquot can be determined by complexometric titration with a standardized EDTA solution.

-

-

Calculation: Calculate the solubility in grams per 100 mL or grams per liter of water based on the mass of the salt and the initial volume of the aliquot. The procedure should be repeated at different temperatures to generate a solubility curve.[20]

Applications in Research and Development

The properties of this compound make it a versatile compound in several research areas:

-

Battery Technology: It is a primary precursor for synthesizing manganese dioxide (MnO₂), a key cathode material in alkaline and lithium-ion batteries.[3]

-

Supercapacitors: It is used to create MnO₂ nanostructures for high-performance energy storage devices due to its high specific capacitance.

-

Catalysis: It serves as a precursor for manganese-based catalysts used in various chemical syntheses and for environmental applications, such as in solid oxide fuel cells.[3][4]

-

Materials Science: It is used in the manufacturing of ceramics and porcelain as a coloring agent and to improve material strength.[1][3][9] It is also used in the synthesis of quantum dots and thin films.[6][13][21]

-

Agriculture: In agricultural research, it is utilized as a source of the essential micronutrient manganese in fertilizers to study and correct deficiencies in crops.[3][4]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. bluegrasschemical.com [bluegrasschemical.com]

- 5. carlroth.com [carlroth.com]

- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 7. Manganese nitrate tetrahydrate | H8MnN2O10 | CID 182616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. MANGANESE(II) NITRATE TETRAHYDRATE | 20694-39-7 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. carlroth.com [carlroth.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. This compound CAS#: 15710-66-4 [m.chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. The thermal decomposition of aqueous manganese (II) nitrate solution | CoLab [colab.ws]

- 18. researchgate.net [researchgate.net]

- 19. The thermal dehydration, decomposition and kinetics of Mn(NO3)2 · 6H2O and its deuterated analogue | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. wholesale this compound Lump- FUNCMATER [funcmater.com]

An In-depth Technical Guide to the Hydrates of Manganese(II) Nitrate: Tetrahydrate and Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) nitrate (B79036), an inorganic compound with the formula Mn(NO₃)₂, is a crucial precursor in the synthesis of various manganese compounds and materials. It primarily exists in hydrated forms, with the tetrahydrate (Mn(NO₃)₂·4H₂O) and hexahydrate (Mn(NO₃)₂·6H₂O) being the most common.[1] These hydrates are paramagnetic, pale pink crystalline solids that are highly soluble in water.[1] The specific hydrate (B1144303) form can significantly influence the outcome of chemical reactions and the properties of the resulting materials. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of manganese(II) nitrate tetrahydrate and hexahydrate, with a focus on experimental protocols and comparative data for researchers in various scientific disciplines.

Physicochemical Properties

A clear understanding of the distinct physicochemical properties of the tetrahydrate and hexahydrate is essential for their appropriate application. The following tables summarize key quantitative data for easy comparison.

Table 1: General and Physical Properties

| Property | Manganese(II) Nitrate Tetrahydrate | Manganese(II) Nitrate Hexahydrate |

| Chemical Formula | Mn(NO₃)₂·4H₂O | Mn(NO₃)₂·6H₂O |

| Molecular Weight | 251.01 g/mol [2] | 287.04 g/mol [3] |

| Appearance | Pale pink crystals[4] | Pale pink crystals |

| CAS Number | 20694-39-7[1] | 17141-63-8[1] |

| Melting Point | 37 °C[4] | 25.8 °C[4] |

| Density | 2.13 g/cm³ | 1.82 g/cm³[4] |

| Solubility in Water | 3800 g/L at 20 °C[5] | Highly soluble |

Table 2: Crystallographic Data

| Property | Manganese(II) Nitrate Tetrahydrate | Manganese(II) Nitrate Hexahydrate |

| Crystal System | Monoclinic[4] | Orthorhombic |

| Space Group | C2/c | Pbca |

| a (Å) | 14.34 | 9.75 |

| b (Å) | 5.98 | 13.06 |

| c (Å) | 13.01 | 7.22 |

| **β (°) ** | 114.1 | 90 |

| Z | 4 | 4 |

Synthesis and Interconversion

The synthesis of manganese(II) nitrate hydrates can be achieved through several routes, most commonly by the reaction of manganese compounds with nitric acid. The degree of hydration is primarily controlled by the crystallization temperature and the concentration of the solution.

General Synthesis of Manganese(II) Nitrate Solution

A common starting point for obtaining either hydrate is the preparation of an aqueous manganese(II) nitrate solution. This can be achieved by reacting manganese(II) carbonate with nitric acid[6]:

MnCO₃ + 2HNO₃ → Mn(NO₃)₂ + H₂O + CO₂

Alternatively, manganese dioxide can be reacted with nitrogen dioxide[7]:

MnO₂ + 2NO₂ → Mn(NO₃)₂

Crystallization of Specific Hydrates

-

Manganese(II) Nitrate Hexahydrate (Mn(NO₃)₂·6H₂O): This hydrate is typically crystallized from a concentrated manganese(II) nitrate solution at temperatures below 25.8 °C.[4]

-

Manganese(II) Nitrate Tetrahydrate (Mn(NO₃)₂·4H₂O): The tetrahydrate crystallizes from a concentrated solution at temperatures between 25.8 °C and 37 °C.[4] A specific method involves acidifying a manganese nitrate solution to 1.5-2.0% free nitric acid, evaporating it to a concentration of 70-71%, cooling to around 21-25 °C, and then seeding with crystals of the tetrahydrate to induce crystallization.[2]

Interconversion of Hydrates

The hydrates can be interconverted by controlling the temperature. Heating the hexahydrate above its melting point and allowing it to cool under appropriate conditions can yield the tetrahydrate. Conversely, dissolving the tetrahydrate in a minimal amount of water and cooling the solution below 25.8 °C can lead to the formation of the hexahydrate. The thermal decomposition of the tetrahydrate at around 110 °C can lead to the formation of the monohydrate.[7]

Experimental Protocols for Characterization

The differentiation and detailed characterization of manganese(II) nitrate tetrahydrate and hexahydrate rely on several analytical techniques. The following sections provide detailed methodologies for these key experiments.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, dehydration steps, and decomposition pathways of the hydrates.

Experimental Protocol:

-

Instrument: A simultaneous TGA/DSC instrument is recommended.

-

Sample Preparation: Accurately weigh 5-10 mg of the manganese(II) nitrate hydrate into an alumina (B75360) or platinum crucible.

-

Atmosphere: Use a dynamic atmosphere of dry nitrogen or air with a flow rate of 20-50 mL/min to ensure inert or oxidative conditions, respectively.

-

Heating Program: Heat the sample from ambient temperature to at least 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis:

-

TGA Curve: Analyze the mass loss steps to determine the number of water molecules lost at different temperature ranges and to identify the final decomposition product (manganese oxides).

-

DSC Curve: Identify endothermic and exothermic peaks corresponding to melting, dehydration, and decomposition events.

-

Expected Results: The thermal decomposition of manganese(II) nitrate hydrates proceeds through the loss of water molecules, followed by the decomposition of the nitrate to form various manganese oxides (e.g., MnO₂, Mn₂O₃, Mn₃O₄) at higher temperatures.[8] The hexahydrate will show an initial melting point around 25.8 °C, followed by dehydration steps.[9] The tetrahydrate melts at approximately 37 °C and subsequently dehydrates.[8]

X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phase of the hydrates and determining their crystal structures.

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Sample Preparation: Finely grind the this compound sample to a homogeneous powder using an agate mortar and pestle. Mount the powder on a sample holder.

-

Data Collection:

-

Scan Range: Collect the diffraction pattern over a 2θ range of 10-80°.

-

Step Size: Use a step size of 0.02°.

-

Scan Speed: A scan speed of 2°/min is generally sufficient.

-

-

Data Analysis:

-

Phase Identification: Compare the obtained diffraction pattern with standard patterns from crystallographic databases (e.g., JCPDS-ICDD) to confirm the hydrate phase.

-

Structural Refinement: For detailed structural analysis, perform Rietveld refinement of the powder diffraction data to determine lattice parameters and atomic positions.

-

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the nitrate ions and the water molecules within the crystal lattice, providing insights into their coordination and bonding environments.

Experimental Protocol:

-

Instrument:

-

FTIR: A standard FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Raman: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

-

Sample Preparation:

-

FTIR (KBr Pellet): Mix a small amount of the finely ground hydrate sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

FTIR (ATR): Place the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Raman: Place the powdered sample directly under the microscope objective of the Raman spectrometer.

-

-

Data Collection:

-

FTIR: Collect the spectrum in the mid-infrared range (4000-400 cm⁻¹).

-

Raman: Collect the spectrum in a similar wavenumber range.

-

-

Data Analysis:

-

Water Vibrations: Analyze the O-H stretching region (3000-3600 cm⁻¹) and the H-O-H bending region (around 1630 cm⁻¹).

-

Nitrate Vibrations: Analyze the characteristic vibrational modes of the nitrate ion. The coordination of the nitrate to the manganese ion will cause a splitting of the degenerate vibrational modes compared to the free nitrate ion.

-

Thermal Decomposition Pathway

The thermal decomposition of manganese(II) nitrate hydrates is a multi-step process that ultimately leads to the formation of manganese oxides. The exact nature of the intermediate and final oxide products depends on the temperature and the surrounding atmosphere.

Conclusion

Manganese(II) nitrate tetrahydrate and hexahydrate are two distinct chemical entities with unique physical and chemical properties. A thorough understanding of their characteristics, synthesis, and interconversion is paramount for their effective use in research and industrial applications. The detailed experimental protocols provided in this guide offer a solid foundation for the accurate characterization of these important manganese compounds, enabling researchers to make informed decisions in their scientific endeavors. The provided data and diagrams serve as a quick reference for comparing the properties and behavior of these two common hydrates.

References

- 1. The thermal decomposition of aqueous manganese (II) nitrate solution | CoLab [colab.ws]

- 2. SU861319A1 - Method of producing manganese nitrate tetrahydrate - Google Patents [patents.google.com]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. m.youtube.com [m.youtube.com]

- 7. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The thermal dehydration, decomposition and kinetics of Mn(NO3)2 · 6H2O and its deuterated analogue | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Solubility of Manganese(II) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese(II) nitrate (B79036) hydrate (B1144303) in water and various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental methodologies, and logical workflows to facilitate laboratory applications.

Core Topic: Solubility Profile of Manganese(II) Nitrate Hydrate

This compound, a versatile inorganic salt, is highly soluble in water and shows solubility in several organic solvents.[1][2][3][4] Its solubility is a critical parameter in various applications, including the synthesis of manganese-based catalysts, battery materials, and as a micronutrient in agricultural formulations.[5] The hydrated form, commonly the tetrahydrate (Mn(NO₃)₂·4H₂O) or hexahydrate, readily dissolves in aqueous solutions.[1][6]

Solubility in Aqueous and Organic Solvents

The solubility of this compound has been documented in water and a selection of organic solvents. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Manganese(II) Nitrate in Water

| Temperature (°C) | Solubility ( g/100 g of water) |

| 0 | 102[2] |

| 18 | 134.4[2] |

| 20 | 380[7][8] |

| 35.5 | 331.4[2] |

Table 2: Qualitative Solubility of Manganese(II) Nitrate in Organic Solvents

| Solvent | Solubility |

| Ethanol | Soluble[1][2] |

| 1,4-Dioxane | Soluble[2] |

| Acetonitrile | Soluble[2] |

| Liquid Ammonia | Soluble[2] |

| Tetrahydrofuran | Soluble[2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for the application of this compound in research and development. Below are detailed methodologies for determining its solubility in both aqueous and organic solvents.

Protocol 1: Determination of Aqueous Solubility using the Isothermal Method

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound

-

Distilled or deionized water

-

Constant temperature water bath or incubator

-

Stirring plate and magnetic stir bars

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Filter paper and funnel

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of distilled water in a sealed container.

-

Place the container in a constant temperature water bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent crystallization upon cooling.

-

Transfer the aliquot to a pre-weighed volumetric flask and record the exact weight of the solution.

-

-

Gravimetric Determination:

-

Place the volumetric flask containing the saturated solution in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 80-100 °C).

-

Dry the sample to a constant weight.

-

The final weight represents the mass of the dissolved this compound.

-

-

Calculation:

-

Solubility ( g/100 g water) = (mass of dry salt / (mass of solution - mass of dry salt)) * 100

-

Protocol 2: Construction of a Solubility-Temperature Curve

This method is used to determine the solubility of a salt at various temperatures to generate a solubility curve.[9]

Materials:

-

This compound

-

Distilled or deionized water

-

Test tubes

-

Thermometer

-

Water bath with heating capabilities

-

Stirring rod

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and place it in a test tube.

-

Add a small, measured volume of distilled water to the test tube.

-

-

Heating and Dissolution:

-

Heat the test tube in a water bath while continuously stirring the solution until all the salt has dissolved.

-

-

Cooling and Crystallization Observation:

-

Remove the test tube from the water bath and allow it to cool slowly while stirring.

-

Carefully observe the solution and record the temperature at which the first crystals appear. This is the saturation temperature for that specific concentration.

-

-

Data Collection and Curve Plotting:

-

Repeat the process with different known masses of the salt and/or volumes of water to obtain a series of saturation temperatures for different concentrations.[10]

-

Calculate the solubility for each data point in grams of salt per 100 g of water.

-

Plot the solubility (y-axis) against the temperature (x-axis) to construct the solubility-temperature curve.[9]

-

Protocol 3: Determination of Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of this compound in organic solvents, which often requires stringent moisture control due to the hygroscopic nature of the salt.[11][12]

Materials:

-

This compound

-

Anhydrous organic solvent (e.g., ethanol, acetone)

-

Glove box or a system with an inert atmosphere (e.g., nitrogen or argon)

-

Sealed vials

-

Shaker or stirrer

-

Analytical technique for concentration measurement (e.g., HPLC, ICP-MS)

Procedure:

-

Sample Preparation (under inert atmosphere):

-

Add an excess amount of finely ground this compound to a known volume of the anhydrous organic solvent in a sealed vial.

-

-

Equilibration:

-

Place the vial on a shaker or use a magnetic stirrer to agitate the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to reach equilibrium.

-

-

Sample Clarification:

-

Allow the undissolved solid to settle. If necessary, centrifuge the sample to obtain a clear supernatant.

-

-

Concentration Analysis:

-

Carefully extract a known volume of the supernatant.

-

Dilute the sample with an appropriate solvent if necessary.

-

Determine the concentration of manganese in the solution using a suitable analytical technique.

-

-

Calculation:

-

Convert the measured concentration to solubility in grams of salt per 100 g of solvent.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Aqueous Solubility Determination Workflow

Caption: Solubility-Temperature Curve Construction

References

- 1. Manganese nitrate hydrate (Mn(NO3)2 . 4H2O) [chembk.com]

- 2. manganese(II) nitrate [chemister.ru]

- 3. americanelements.com [americanelements.com]

- 4. americanelements.com [americanelements.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Manganese(II) Nitrate 4-hydrate for analysis [itwreagents.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. fountainheadpress.com [fountainheadpress.com]

- 10. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Manganese(II) Nitrate Hydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of manganese(II) nitrate (B79036) hydrate (B1144303) crystals. The information is curated for professionals in research and development who require detailed experimental protocols and quantitative data for the reliable production of this inorganic compound.

Physicochemical Properties of Manganese(II) Nitrate Hydrates

Manganese(II) nitrate can exist in several hydrated forms, with the tetrahydrate and hexahydrate being the most common.[1] These hydrates are paramagnetic, pale pink crystalline solids.[1] The properties of these hydrates are summarized in the table below.

| Property | Manganese(II) Nitrate Tetrahydrate (Mn(NO₃)₂·4H₂O) | Manganese(II) Nitrate Hexahydrate (Mn(NO₃)₂·6H₂O) |

| Molar Mass | 251.01 g/mol | 287.04 g/mol [2] |

| Appearance | Pale pink crystals[1] | Light crimson crystals[3] |

| Melting Point | 37 °C[1] | 25.8 °C[3][4] |

| Boiling Point | 100 °C (decomposes)[1] | 129.5 °C (decomposes)[3] |

| Density | 1.536 g/cm³[1] | 1.82 g/cm³[2] |

| Solubility in Water | 118 g/100 mL (at 10 °C)[1] | Highly soluble |

| pH of Solution (50g/L) | 3.0 - 4.5[3] | 3.0 - 4.5[3] |

Synthesis Methodologies

The synthesis of manganese(II) nitrate typically involves the reaction of a manganese source with nitric acid. The two most common laboratory-scale methods utilize manganese(II) carbonate or manganese(II) dioxide as the starting material.

Synthesis from Manganese(II) Carbonate

This method is favored for producing a high-purity product as manganese carbonate is readily available and the reaction proceeds cleanly.[5] The reaction is a straightforward acid-base neutralization that produces manganese(II) nitrate, water, and carbon dioxide gas.[6][7]

Reaction: MnCO₃(s) + 2HNO₃(aq) → Mn(NO₃)₂(aq) + H₂O(l) + CO₂(g)[6]

Experimental Protocol:

-

Reactant Preparation: Weigh a specific molar amount of manganese(II) carbonate powder. Prepare a stoichiometric equivalent of dilute nitric acid (e.g., 20-40% w/w).

-

Reaction: In a well-ventilated fume hood, place the manganese(II) carbonate in a beaker. Slowly and carefully add the dilute nitric acid to the beaker while stirring continuously. The addition should be gradual to control the effervescence from the evolution of carbon dioxide.

-

Completion of Reaction: Continue adding nitric acid until all the manganese carbonate has dissolved and the fizzing ceases. A slight excess of manganese carbonate can be used to ensure complete consumption of the acid, and any unreacted solid can be removed by filtration.[7]

-

Filtration: If any solid impurities remain, filter the resulting pale pink solution through a suitable filter paper.

-

Concentration: Gently heat the solution to evaporate excess water and concentrate the manganese(II) nitrate solution. Avoid overheating, as this can lead to decomposition.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the formed crystals by vacuum filtration, wash with a small amount of cold, distilled water, and dry them in a desiccator over a suitable drying agent. Due to the hygroscopic nature of the product, prolonged exposure to air should be avoided.[8]

Synthesis from Manganese(II) Dioxide

The synthesis from manganese(II) dioxide involves a redox reaction. Since nitric acid alone is a poor oxidizing agent for MnO₂, a reducing agent is typically required. One common laboratory method involves the use of oxalic acid.

Reaction with Nitric Acid and a Reducing Agent (e.g., Nitrogen Dioxide): MnO₂(s) + 2NO₂(g) → Mn(NO₃)₂(aq)[1]

A more practical laboratory approach involves an in-situ generated reducing agent or another suitable one.

Experimental Protocol using Oxalic Acid (Illustrative):

-

Reactant Preparation: Prepare a solution of oxalic acid and nitric acid in water. For example, dissolve 30 g of oxalic acid and 32 mL of concentrated nitric acid in 300 mL of water.[9]

-

Reaction: In a fume hood, add manganese(II) dioxide powder portion-wise to the acidic solution while stirring. The reaction will produce manganese(II) nitrate, water, and carbon dioxide. Continue adding MnO₂ until the fizzing stops.

-

Purification: The resulting solution may contain impurities, such as iron. Further purification steps, such as precipitation of iron hydroxides by adjusting the pH, may be necessary.

-

Concentration and Crystallization: Follow the concentration and crystallization steps outlined in the manganese carbonate method (Section 2.1, steps 5-7).

Crystallization Techniques

Obtaining well-defined crystals of manganese(II) nitrate hydrate can be challenging due to its high solubility and the tendency of its solutions to become viscous.[4]

Evaporative Crystallization

This is the most common method, involving the slow evaporation of the solvent from a saturated solution. For manganese(II) nitrate, this is typically achieved by gentle heating of the aqueous solution followed by slow cooling.

Cooling Crystallization

A saturated solution of manganese(II) nitrate is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility with temperature leads to the formation of crystals. Seeding the solution with a small crystal of manganese(II) nitrate can help initiate crystallization.[10]

Novel Crystallization with Solid Carbon Dioxide

A patented method describes the use of solid carbon dioxide (dry ice) to induce crystallization from a melt of this compound.[4]

Protocol Outline:

-

A melt of this compound is prepared.

-

Crushed solid carbon dioxide is added to the melt with stirring.

-

The sublimation of the dry ice provides rapid cooling, causing the hydrate to solidify as loose crystals. The evolving carbon dioxide gas helps to prevent the agglomeration of the crystals.[4]

Characterization

The synthesized this compound crystals should be characterized to confirm their identity and purity.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the thermal decomposition of the hydrated salt.

A typical TGA curve for Mn(NO₃)₂·4H₂O shows an initial mass loss corresponding to the loss of water molecules, followed by the decomposition of the anhydrous salt to manganese oxides at higher temperatures.[11] The DSC curve will show endothermic peaks corresponding to the melting and dehydration processes, and subsequent exothermic peaks for the decomposition.[11][12]

Key Thermal Events for Mn(NO₃)₂·4H₂O:

-

Melting: An endothermic peak is observed around 37 °C without a corresponding mass loss.[11]

-

Dehydration: A significant mass loss occurs in the temperature range of approximately 37 °C to 250 °C, corresponding to the removal of the four water molecules.[11]

-

Decomposition: Further heating above 250 °C leads to the decomposition of the anhydrous manganese(II) nitrate to various manganese oxides, with the final product depending on the temperature and atmosphere.[11]

Workflow and Process Diagrams

Synthesis from Manganese(II) Carbonate Workflow

References

- 1. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 4. US2017980A - Crystallization of manganese nitrate hydrate - Google Patents [patents.google.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. MnCO3 + 2 HNO3 → Mn(NO3)2 + H2O + CO2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 7. Sciencemadness Discussion Board - Manganese nitrate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. SU861319A1 - Method of producing manganese nitrate tetrahydrate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Manganese(II) Nitrate Tetrahydrate: Properties, Applications in Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Manganese(II) nitrate (B79036) tetrahydrate, a versatile inorganic compound with significant applications in materials science and relevance to biological systems. This document details its chemical and physical properties, outlines its use as a precursor in the synthesis of advanced materials with detailed experimental protocols, and explores the intricate role of manganese in cellular signaling pathways, a critical consideration for toxicology and drug development.

Core Properties of Manganese(II) Nitrate Tetrahydrate

Manganese(II) nitrate tetrahydrate is a pale pink, hygroscopic crystalline solid. It is highly soluble in water and ethanol (B145695). Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 20694-39-7 |

| Molecular Formula | Mn(NO₃)₂·4H₂O |

| Molecular Weight | 251.01 g/mol |

| Appearance | Pink crystalline solid |

| Melting Point | 26 °C |

| Synonyms | Manganous nitrate tetrahydrate, Manganese dinitrate tetrahydrate |

Applications in Materials Synthesis

Manganese(II) nitrate tetrahydrate is a widely used precursor for the synthesis of various manganese oxides and other manganese-containing materials, primarily due to its high solubility and ease of decomposition. These synthesized materials have applications in catalysis, energy storage, and environmental remediation.

Synthesis of Manganese Dioxide (MnO₂) Nanoparticles via Co-Precipitation

Manganese dioxide nanoparticles are of significant interest for their catalytic and electrochemical properties. The co-precipitation method is a straightforward and cost-effective approach for their synthesis.

Experimental Protocol:

-

Precursor Preparation: Prepare a 0.2 M aqueous solution of manganese sulfate (B86663) (MnSO₄).

-

Reaction Setup: Place the manganese sulfate solution in a beaker with a magnetic stirrer and heat to a constant temperature of 80°C.

-

Precipitation: While stirring, slowly add a sodium hydroxide (B78521) (NaOH) solution dropwise until the pH of the mixture reaches 12.

-

Aging: Continue stirring the solution for 1 hour at 80°C to allow for the formation and aging of the precipitate.

-

Purification: A brown precipitate of MnO₂ nanoparticles will form. Filter the precipitate and wash it several times with ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the purified precipitate to obtain MnO₂ nanoparticles.

Experimental Workflow:

Hydrothermal Synthesis of Manganese Oxide (Mn₃O₄) Nanoparticles

Hydrothermal synthesis allows for the formation of crystalline nanomaterials with controlled morphology. Manganese(II) nitrate tetrahydrate can be used as a precursor for the synthesis of Mn₃O₄ nanoparticles.

Experimental Protocol:

-

Precursor Solution: Prepare an aqueous solution containing Manganese(II) nitrate tetrahydrate. The concentration will influence the resulting particle size and morphology.

-

Additive: In some protocols, a reducing agent or a structure-directing agent like polyethylene (B3416737) glycol (PEG) is added to the precursor solution.

-

Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180-200°C) for a defined period (e.g., 6-12 hours). The temperature and time are critical parameters for controlling the phase and morphology of the final product.

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the resulting precipitate by centrifugation or filtration.

-

Washing: Wash the collected product several times with deionized water and ethanol to remove any residual reactants.

-

Drying and Annealing: Dry the product, often overnight in an oven at a moderate temperature (e.g., 80°C). A subsequent calcination step in a muffle furnace (e.g., at 300°C for 3 hours) may be performed to obtain the desired crystalline phase of Mn₃O₄.

Role of Manganese in Biological Signaling Pathways

While essential for various physiological functions as a cofactor for enzymes like glutamine synthetase and manganese superoxide (B77818) dismutase, excessive manganese can lead to neurotoxicity, a condition known as manganism, which shares symptoms with Parkinson's disease.[1] Understanding the molecular signaling pathways involved in manganese-induced neurotoxicity is crucial for drug development and toxicology studies.

Manganese-Induced Neurotoxicity Signaling

Exposure to high levels of manganese can trigger a cascade of cellular events leading to neuronal apoptosis.[1] This process is often initiated by the generation of reactive oxygen species (ROS), leading to oxidative stress.[1]

One of the key pathways activated by manganese-induced oxidative stress is the p38 mitogen-activated protein kinase (MAPK) pathway.[1] Activation of p38 MAPK can, in turn, lead to the accumulation of hypoxia-inducible factor-1alpha (HIF-1α), a transcription factor that plays a role in the apoptotic response.[1] This cascade highlights a critical mechanism by which manganese can induce neuronal cell death.[1]

Interplay with Insulin (B600854)/IGF Signaling

Manganese can also interact with other crucial cellular signaling pathways. It has been shown to directly bind to and activate insulin and insulin-like growth factor (IGF) receptors.[2][3][4][5] This can trigger downstream pathways such as the PI3K/Akt and Ras/MAPK pathways.[2][4][5] While these pathways are typically associated with cell survival and proliferation, their prolonged or excessive activation due to manganese exposure can become dysregulated and contribute to cellular stress.[2]

Furthermore, manganese exposure can lead to neuroinflammation by activating pathways such as the cGAS-STING and NF-κB signaling pathways.[2][3][4] This inflammatory response can exacerbate neurotoxicity. The role of autophagy in manganese-induced neurotoxicity is complex and appears to be bidirectional, meaning it can have both protective and detrimental effects depending on the context.[2][3]

Conclusion

Manganese(II) nitrate tetrahydrate is a valuable precursor for the synthesis of a variety of manganese-based materials with important technological applications. The ability to control the synthesis parameters allows for the production of nanomaterials with desired properties. For professionals in drug development and toxicology, a thorough understanding of the dual role of manganese is essential. While it is a necessary micronutrient, its overexposure can lead to significant neurotoxicity through the dysregulation of critical cellular signaling pathways. Further research into these mechanisms will be vital for developing therapeutic strategies for manganese-induced neurological disorders and for assessing the safety of manganese-containing compounds.

References

A Technical Guide to the Thermal Decomposition of Manganese(II) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition behavior of manganese(II) nitrate (B79036) hydrate (B1144303) (Mn(NO₃)₂·xH₂O). Manganese(II) nitrate and its decomposition products, various manganese oxides, are of significant interest in diverse fields, including catalysis, energy storage, and as precursors in the synthesis of advanced materials. Understanding the precise nature of its thermal decomposition is critical for controlling the synthesis of materials with desired properties. This document details the sequential decomposition pathways, presents quantitative data from thermal analysis studies, outlines typical experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and provides visual representations of the decomposition processes and experimental workflows.

Introduction

Manganese(II) nitrate is an inorganic compound that typically exists in hydrated forms, most commonly as the tetrahydrate (Mn(NO₃)₂·4H₂O) and the hexahydrate (Mn(NO₃)₂·6H₂O).[1] These pale pink, paramagnetic solids are precursors to various manganese oxides, which are valuable in numerous applications.[2] The thermal decomposition of manganese(II) nitrate hydrate is a multi-step process involving dehydration followed by the decomposition of the anhydrous nitrate to form a series of manganese oxides. The final product is dependent on the temperature and atmospheric conditions. A thorough understanding of these decomposition steps is essential for the controlled synthesis of manganese oxides with specific stoichiometries and morphologies.

Thermal Decomposition Pathways

The thermal decomposition of this compound generally proceeds through the following stages:

-

Melting: The hydrated salt initially melts in its own water of crystallization.

-

Dehydration: Stepwise loss of water molecules to form lower hydrates and eventually the anhydrous salt.

-

Decomposition of Anhydrous Nitrate: The anhydrous manganese(II) nitrate decomposes to form various oxides of manganese, with the evolution of nitrogen oxides.

-

Further Reduction of Manganese Oxides: At higher temperatures, the initially formed manganese oxides can undergo further reduction to lower oxidation states.

The specific intermediates and final products are highly dependent on factors such as the heating rate and the composition of the surrounding atmosphere (e.g., inert or oxidizing).

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of manganese(II) nitrate hydrates.

Table 1: Thermal Decomposition of Manganese(II) Nitrate Tetrahydrate (Mn(NO₃)₂·4H₂O)

| Temperature Range (°C) | Mass Loss (%) | Observed Process | Resulting Product(s) |

| ~37 | 0 | Melting | Mn(NO₃)₂·4H₂O (liquid) |

| 70 - 260 | ~64.4 | Dehydration and nitrate decomposition | MnO₂ |

| ~530 - 550 | Variable | Reduction of MnO₂ | Mn₂O₃ |

| ~925 - 950 | Variable | Reduction of Mn₂O₃ | Mn₃O₄ |

Note: The mass loss percentages for the reduction of manganese oxides are variable and depend on the starting mass of the MnO₂ formed.

Table 2: Thermal Decomposition of Manganese(II) Nitrate Hexahydrate (Mn(NO₃)₂·6H₂O)

| Temperature Range (°C) | Observed Process | Resulting Product(s) |

| Not specified | Melting of the compound | Mn(NO₃)₂·6H₂O (liquid) |

| Not specified | Dehydration to monohydrate | Mn(NO₃)₂·H₂O |

| Not specified | Dehydration of monohydrate and partial decomposition | MnO₂ |

| Not specified | Decomposition of anhydrous nitrate | MnO₂ |

Note: Detailed quantitative data for the hexahydrate is less consistently reported in the literature. The decomposition generally follows a similar pathway to the tetrahydrate after the initial dehydration steps.

Experimental Protocols

The data presented in this guide are typically obtained using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following is a generalized experimental protocol for the thermal analysis of inorganic hydrates like manganese(II) nitrate.

Instrumentation

-

Thermogravimetric Analyzer (TGA): Capable of measuring mass changes as a function of temperature in a controlled atmosphere.

-

Differential Scanning Calorimeter (DSC): Measures the heat flow into or out of a sample as a function of temperature.

-

Combined TGA/DSC (STA): Simultaneous thermal analyzers are often used to obtain both mass change and heat flow data from a single sample in one experiment.[3]

Sample Preparation

-

A small amount of the this compound sample (typically 5-15 mg) is accurately weighed.[4]

-

The sample is placed in a clean, inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is then carefully placed onto the TGA/DSC sample holder.

TGA/DSC Measurement Parameters

-

Temperature Program:

-

Atmosphere:

-

The experiment is conducted under a controlled atmosphere with a constant flow rate (e.g., 20-100 mL/min).

-

Inert Atmosphere: Nitrogen (N₂) or Argon (Ar) is used to study the decomposition without oxidation from the surrounding gas.

-

Oxidizing Atmosphere: Air or Oxygen (O₂) is used to study the oxidative decomposition.

-

-

Data Collection: The instrument records the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

Data Analysis

The resulting TGA curve plots mass percentage versus temperature, allowing for the determination of the temperature ranges and percentage mass loss for each decomposition step. The DSC curve plots heat flow versus temperature, indicating whether a process is endothermic (absorbs heat, e.g., melting, dehydration) or exothermic (releases heat, e.g., some decomposition or oxidation processes).

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the thermal decomposition pathways and a typical experimental workflow.

Caption: Thermal decomposition pathway of Mn(NO₃)₂·4H₂O.

Caption: General experimental workflow for TGA/DSC analysis.

Conclusion

The thermal decomposition of this compound is a predictable yet complex process that is highly sensitive to experimental conditions. A clear understanding of the decomposition temperatures, mass losses, and intermediate products is crucial for the targeted synthesis of manganese oxides. This guide provides the foundational knowledge, quantitative data, and procedural outlines necessary for researchers and scientists working with these materials. The provided visualizations offer a clear and concise representation of the decomposition pathways and experimental procedures. It is recommended that for specific applications, detailed experimental parameters be optimized to achieve the desired manganese oxide phase and morphology.

References

- 1. The thermal dehydration, decomposition and kinetics of Mn(NO3)2 · 6H2O and its deuterated analogue | Semantic Scholar [semanticscholar.org]

- 2. The thermal decomposition of aqueous manganese (II) nitrate solution | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. infinitalab.com [infinitalab.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hygroscopic Nature and Stability of Manganese(II) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature and stability of Manganese(II) nitrate (B79036) hydrate (B1144303) (Mn(NO₃)₂·xH₂O). The information is curated for professionals in research and development who require a deep understanding of the material's properties for handling, formulation, and storage. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes and relationships.

Executive Summary

Manganese(II) nitrate and its hydrates are crucial precursors in the synthesis of various manganese-containing materials, including catalysts and battery components. As highly soluble inorganic salts, their physical stability, particularly their propensity to absorb atmospheric moisture (hygroscopicity) and their thermal and photostability, are critical parameters for their effective use and storage. This guide consolidates technical data on these properties to inform laboratory and manufacturing practices.

Physicochemical Properties

Manganese(II) nitrate is most commonly available as a tetrahydrate (Mn(NO₃)₂·4H₂O) or a hexahydrate (Mn(NO₃)₂·6H₂O). These are pale pink, crystalline solids.[1] The tetrahydrate has a melting point of approximately 37°C.[1] Due to its low melting point, it can exist as a liquid at elevated ambient temperatures.

Table 1: General Physicochemical Properties of Manganese(II) Nitrate Hydrates

| Property | Value | References |

| Chemical Formula | Mn(NO₃)₂·xH₂O (commonly x=4 or 6) | [1] |

| Appearance | Pale pink crystalline solid | [1] |

| Melting Point (Tetrahydrate) | 37 °C | [1] |

| Boiling Point | 100 °C (decomposes) | [1] |

| Solubility in Water | Highly soluble | [2] |

Hygroscopic Nature

Manganese(II) nitrate hydrate is classified as a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2] This property is critical to consider for handling and storage, as moisture absorption can lead to physical changes (e.g., deliquescence) and may impact chemical stability.

Quantitative Hygroscopicity Data

Experimental Protocol for Hygroscopicity Determination

The hygroscopicity of a substance like this compound can be quantitatively determined using several established methods.

DVS is a gravimetric technique that measures the mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This allows for the generation of a moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity.

Experimental Workflow for Dynamic Vapor Sorption (DVS)

Caption: Workflow for DVS analysis to determine a moisture sorption isotherm.

This conventional method classifies the degree of hygroscopicity based on the percentage weight gain of a sample after storage at a defined temperature and relative humidity for 24 hours.

Experimental Protocol (Ph. Eur. 9.0, 2.9.39):

-

Weigh a sample of this compound (approximately 1 g) in a tared container.

-

Place the open container in a desiccator containing a saturated solution of ammonium (B1175870) chloride to maintain a relative humidity of approximately 80% at 25°C.

-

Store the desiccator at 25°C ± 1°C for 24 hours.

-

Reweigh the sample and calculate the percentage increase in mass.

-

Classify the hygroscopicity based on the criteria in Table 2.

Table 2: European Pharmacopoeia Hygroscopicity Classification

| Classification | % Weight Increase |

| Non-hygroscopic | < 0.12% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Stability Profile

The stability of this compound is influenced by temperature, light, and humidity. Under normal ambient and anticipated storage and handling conditions of temperature and pressure, the material is considered stable.[4] However, it is reactive and an oxidizer, posing a risk of intensifying fire when in contact with combustible materials.[4]

Thermal Stability

This compound undergoes a multi-step decomposition upon heating. The tetrahydrate first melts and then loses its water of hydration before decomposing into various manganese oxides.

Table 3: Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Event | Decomposition Product(s) |

| ~37 | Melting | Mn(NO₃)₂·4H₂O (liquid) |

| 100 - 150 | Dehydration | Mn(NO₃)₂·xH₂O (lower hydrates) |

| 200 - 300 | Decomposition | MnO₂ + Nitrogen Oxides |

| 500 - 550 | Further Decomposition | Mn₂O₃ + O₂ |

| > 900 | Final Decomposition | Mn₃O₄ + O₂ |

Thermal Decomposition Pathway of Manganese(II) Nitrate Tetrahydrate

Caption: Thermal decomposition pathway of Manganese(II) nitrate tetrahydrate.

Experimental Protocol for Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used to study the thermal decomposition of materials.

Typical Experimental Conditions:

-

Instrument: Simultaneous TGA/DSC analyzer

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Atmosphere: Air or inert gas (e.g., Nitrogen) at a defined flow rate (e.g., 50-100 mL/min)

-

Heating Rate: A linear heating rate, typically 5-20 °C/min

-

Temperature Range: Ambient to 1000°C

The TGA curve tracks the mass loss as a function of temperature, while the DSC curve shows the heat flow, indicating endothermic or exothermic events such as melting and decomposition.

Photostability

Specific photostability studies on solid this compound are not widely reported in the literature. However, the potential for photochemical reactions exists, particularly in solution. As a general practice for nitrate salts, exposure to light should be minimized.

Experimental Protocol for Photostability Testing (ICH Q1B)

The International Council for Harmonisation (ICH) guideline Q1B provides a framework for assessing the photostability of drug substances and products. A similar approach can be adapted for chemical reagents.

Experimental Workflow for Photostability Testing

Caption: Workflow for photostability testing according to ICH Q1B guidelines.

Long-Term Stability and Storage

For long-term storage, this compound should be kept in tightly closed containers in a cool, dry, and well-ventilated area, away from combustible materials and sources of heat.[4] Recommended storage temperatures are typically between 15-25°C.[4] While some sources suggest an indefinite shelf life if stored properly, periodic inspection is recommended.[4]

Handling and Safety Precautions

Manganese(II) nitrate is an oxidizing agent and can cause or intensify fire. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this material. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a hygroscopic and thermally sensitive material. Its stability is significantly influenced by environmental conditions, particularly humidity and temperature. While quantitative data on its hygroscopic nature is limited in the public domain, established protocols can be used to determine these critical parameters. A thorough understanding and control of its storage and handling conditions are essential to maintain its quality and ensure safety in research and development applications.

References

In-Depth Technical Guide on the Safe Handling of Manganese(II) Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and detailed handling protocols for Manganese(II) nitrate (B79036) hydrate (B1144303) (Mn(NO₃)₂·xH₂O), a compound frequently utilized in various research and development applications, including as a precursor for catalysts and in the synthesis of advanced materials. Due to its oxidizing and corrosive properties, stringent adherence to safety protocols is imperative to mitigate risks in the laboratory.

Hazard Identification and Classification

Manganese(II) nitrate hydrate is classified as a hazardous substance. It is an oxidizer that can intensify fires and is harmful if swallowed.[1][2] It causes severe skin burns, serious eye damage, and may cause respiratory irritation.[1][3][4][5] Prolonged or repeated inhalation may cause damage to organs, particularly the central nervous system.[2]

Physical and Chemical Properties

This compound is typically a pink crystalline solid that is highly soluble in water.[6] It is hygroscopic, meaning it readily absorbs moisture from the air. The exact molar mass and melting point can vary depending on the degree of hydration.

| Property | Data |

| Molecular Formula | Mn(NO₃)₂·xH₂O |

| Molar Mass | 178.95 g/mol (anhydrous basis)[6] |

| Appearance | Pink crystalline solid |

| Odor | Odorless to faint acrid odor[7] |

| Melting Point | 26 °C (with release of crystal water)[8] |

| Solubility | Soluble in water[9] |

Exposure Limits and Toxicity

Exposure to manganese compounds is regulated by several health and safety organizations. It is crucial to maintain workplace exposure below these prescribed limits to prevent adverse health effects.

| Parameter | Value | Regulatory Body |

| Oral LD₅₀ (Rat) | >300 mg/kg[3] | OECD Test Guideline 420 |

| OSHA PEL | 5 mg/m³ (Ceiling) | OSHA[5][10] |

| NIOSH REL | 1 mg/m³ (TWA), 3 mg/m³ (STEL) | NIOSH[5][11] |

| ACGIH TLV | 0.02 mg/m³ (Respirable fraction), 0.1 mg/m³ (Inhalable fraction) | ACGIH[7] |

PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value, TWA: Time-Weighted Average, STEL: Short-Term Exposure Limit.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2] |

| Respiratory Protection | In case of dust formation or inadequate ventilation, a NIOSH-approved particulate respirator (e.g., N95) should be used.[11] |

Safe Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Do not allow the substance to come into contact with combustible materials.

-

Ground and bond containers when transferring the material to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent moisture absorption.

-

Store away from incompatible materials such as strong reducing agents, combustible materials, and strong acids.[12]

-

The recommended storage temperature is between 15–25 °C.[4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[4] |

First Aid Response Workflow

Caption: Workflow for first aid response to this compound exposure.

Accidental Release and Disposal

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Prevent the spill from entering drains or waterways.

-

For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.

-

For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container.

-

Clean the spill area thoroughly with water.

Waste Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.[12]

-

Contaminated packaging should also be treated as hazardous waste.

Spill Response Workflow

Caption: Step-by-step workflow for responding to a this compound spill.

Experimental Protocols

Preparation of a Standard Manganese(II) Nitrate Solution (0.1 M)

This protocol describes the preparation of a 0.1 M aqueous solution of Manganese(II) nitrate.

Methodology:

-

Calculate the required mass: Based on the specific hydrate form of the Manganese(II) nitrate being used (e.g., tetrahydrate, Mn(NO₃)₂·4H₂O, Molar Mass = 251.01 g/mol ), calculate the mass required to prepare the desired volume of a 0.1 M solution. For 1 liter, this would be 25.101 g.

-

Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound into a clean beaker. Due to its hygroscopic nature, perform this step promptly.

-

Dissolution: Add a portion of deionized water to the beaker and stir with a magnetic stirrer until the solid is completely dissolved.

-

Transfer and Dilution: Quantitatively transfer the solution to a 1 L volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the flask.

-

Final Volume: Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Labeling and Storage: Transfer the solution to a properly labeled storage bottle and store it according to the guidelines in Section 5.

Synthesis of Manganese Oxide (MnO₂) Nanoparticles via Hydrothermal Method

This protocol outlines a general procedure for the synthesis of manganese oxide nanoparticles using this compound as a precursor.

Methodology:

-

Precursor Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 0.1 M).

-

Addition of a Precipitating Agent: While stirring the precursor solution, slowly add a precipitating agent, such as a solution of sodium hydroxide (B78521) or ammonia, to induce the formation of manganese hydroxide precipitate.

-

Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heating: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 6-24 hours).

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to obtain the manganese oxide nanoparticles.

-